molecular formula C8H12ClNO2 B13755158 alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride CAS No. 73728-58-2

alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride

Cat. No.: B13755158
CAS No.: 73728-58-2
M. Wt: 189.64 g/mol
InChI Key: SBYMYZPNHFXOMI-UHFFFAOYSA-M
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Description

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C8H11NO2Cl It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with an aminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired aminooxy compound. The general reaction conditions include:

    Reagents: Benzyl alcohol, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)

    Solvent: Typically an aqueous or alcoholic medium

    Temperature: Mild to moderate temperatures (e.g., 25-50°C)

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the aminooxy group back to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride can be compared with other similar compounds such as:

    Benzyl alcohol: Lacks the aminooxy group, making it less reactive in certain transformations.

    Hydroxylamine derivatives: Share the aminooxy functionality but differ in the substituents attached to the nitrogen atom.

    Amino alcohols: Compounds like ethanolamine, which have an amino group and a hydroxyl group but lack the aromatic ring.

The uniqueness of this compound lies in its combination of the aminooxy group with the benzyl alcohol structure, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

73728-58-2

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

(2-hydroxy-2-phenylethoxy)azanium;chloride

InChI

InChI=1S/C8H12NO2.ClH/c9-11-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,9H3;1H/q+1;/p-1

InChI Key

SBYMYZPNHFXOMI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CO[NH3+])O.[Cl-]

Origin of Product

United States

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